molecular formula C36H71NO4 B587444 N-2-hydroxystearoylsphingosine CAS No. 34249-41-7

N-2-hydroxystearoylsphingosine

Cat. No.: B587444
CAS No.: 34249-41-7
M. Wt: 581.967
InChI Key: ZNZKGWLGVHSOIV-LVTSMTQESA-N
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Description

N-2-hydroxystearoylsphingosine is a phytosphingosine-based ceramide, structurally analogous to the native CER[AP] (α-hydroxy fatty acyl phytosphingosine) indispensable for human skin health . This compound is an essential component of the stratum corneum's lipid matrix, where it plays a critical role in forming the structural framework that maintains the skin's barrier integrity and function . In a research context, this reagent is vital for investigating the molecular basis of skin barrier homeostasis. Its primary research value lies in modeling the assembly of the long-periodicity phase (LPP), a key lamellar structure in the skin, and studying the dense orthorhombic lateral packing of lipids that is characteristic of healthy skin and crucial for its impermeability . Scientists utilize this compound to probe the biochemical disruptions in conditions like atopic dermatitis (eczema), where an imbalance or deficiency in specific ceramide subclasses, including CER[AP], directly contributes to a compromised barrier, leading to dryness, sensitivity, and inflammation . Furthermore, this compound is instrumental in advanced in vitro studies aimed at developing and testing topical formulations for barrier repair, helping to elucidate how delivered ceramides, in optimal combination with cholesterol and free fatty acids, can restore skin's cohesiveness, resilience, and hydration .

Properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(40)36(41)37-33(32-38)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,33-35,38-40H,3-27,29,31-32H2,1-2H3,(H,37,41)/b30-28+/t33-,34+,35?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZKGWLGVHSOIV-LVTSMTQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC(C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H71NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857838
Record name N-[(2S,3R,4E)-1,3-Dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34249-41-7
Record name N-[(2S,3R,4E)-1,3-Dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

N-2-hydroxystearoylsphingosine, a bioactive sphingolipid, is part of a broader class of compounds known for their significant roles in cellular signaling and membrane structure. This article reviews the biological activities associated with this compound, focusing on its synthesis, metabolic pathways, and physiological implications.

1. Overview of Sphingolipids

Sphingolipids are essential components of cellular membranes and play crucial roles in various biological processes, including cell signaling, apoptosis, and inflammation. This compound is a specific type of ceramide that features a hydroxyl group at the C-2 position of the fatty acid chain. This modification influences its biological activity and interaction with cellular components.

2. Synthesis of this compound

The synthesis of this compound involves the action of ceramide synthases (CerS), particularly CerS3 and CerS6, which are known to utilize 2-hydroxy fatty acyl-CoA substrates. Research indicates that all CerS family members can produce 2-hydroxy-CER when overexpressed in specific cell lines such as HEK293T cells .

Table 1: Ceramide Synthase Family Members and Their Substrate Specificity

CerS Family MemberSubstrate SpecificityExpression Level in Keratinocytes
CerS1Long-chain saturated fatty acidsModerate
CerS2Short to medium-chain fatty acidsLow
CerS3Predominantly expressed in epidermisHigh
CerS4Specific for very long-chain fatty acidsLow
CerS5Utilizes both saturated and unsaturated fatty acidsModerate
CerS6High specificity for 2-hydroxy fatty acidsHigh

3. Biological Functions

This compound exhibits several biological activities that are critical for maintaining cellular homeostasis:

3.1 Membrane Structure and Function

This compound contributes to the formation of lipid rafts—microdomains within cell membranes that facilitate signaling pathways. The presence of hydroxyl groups enhances hydrogen bonding within lipid bilayers, potentially affecting membrane fluidity and permeability .

3.2 Role in Cell Signaling

This compound is involved in signaling pathways associated with cell growth and differentiation. Hydroxylated sphingolipids like this compound can modulate the activity of various receptors and enzymes, influencing processes such as apoptosis and inflammation .

4. Case Studies on Biological Activity

Several studies have explored the effects of this compound on different cellular functions:

Case Study 1: Impact on Keratinocyte Differentiation
A study demonstrated that increased levels of 2-hydroxy-CERs, including this compound, were associated with enhanced keratinocyte differentiation. This differentiation is critical for skin barrier function and overall epidermal health .

Case Study 2: Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory properties by modulating cytokine release from immune cells. This effect is particularly relevant in chronic inflammatory conditions where sphingolipid metabolism is disrupted .

5. Future Directions in Research

Further research is needed to fully elucidate the mechanisms by which this compound exerts its biological effects. Potential areas for exploration include:

  • Metabolic Pathways: Understanding how this compound interacts with other sphingolipids and metabolic pathways.
  • Therapeutic Applications: Investigating its potential as a therapeutic agent in skin disorders or inflammatory diseases.
  • Structural Studies: Analyzing the structural characteristics that influence its biological activity.

6. Conclusion

This compound represents a significant area of interest within sphingolipid research due to its diverse biological activities and implications for health and disease. As research progresses, it may unveil new therapeutic avenues for managing conditions linked to sphingolipid metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares N-2-hydroxystearoylsphingosine with key analogs, emphasizing structural, functional, and regulatory distinctions.

N-Stearoylsphingosine

  • Structural Features: Acyl chain: Non-hydroxylated stearoyl (octadecanoyl) group. Sphingoid base: Sphingosine (unsaturated, 4E double bond). Molecular formula: C₃₆H₇₁NO₃ .
  • Physicochemical Properties :
    • Reduced polarity due to lack of acyl-chain hydroxylation.
    • Lower solubility in polar solvents compared to hydroxylated analogs.
  • Biological Role :
    • Primarily involved in barrier function and apoptosis signaling.
    • Less effective in stabilizing lipid bilayers due to weaker hydrogen bonding .

N-Stearoyldihydrosphingosine

  • Structural Features: Acyl chain: Non-hydroxylated stearoyl group. Molecular formula: C₃₆H₇₃NO₃; molecular weight: 567.97 g/mol .
  • Regulatory Standards :
    • Purity ≥90% (as per Japanese pharmaceutical guidelines) .
  • Functional Differences :
    • Increased membrane rigidity due to sphingoid base saturation.
    • Used in cosmetics for enhanced stability and moisturization .

N-(2-Hydroxynonadecanoyl)-15-Methylhexadecasphing-4-enine

  • Structural Features: Acyl chain: 2-hydroxynonadecanoyl (C19 with C2 hydroxylation). Sphingoid base: 15-methylhexadecasphing-4-enine (branched chain with double bond).
  • Functional Implications :
    • Longer acyl chain (C19 vs. C18 in this compound) may alter membrane integration.
    • Methyl branching could hinder packing efficiency in lipid bilayers .

Comparative Data Table

Compound Name Acyl Chain Structure Sphingoid Base Structure Molecular Formula Molecular Weight (g/mol) Key Biological Role
This compound 2-Hydroxystearoyl (C18:0;2OH) Sphingosine (unsaturated, 4E) C₃₆H₇₁NO₄* ~583.97 (calculated) Barrier function, signaling
N-Stearoylsphingosine Stearoyl (C18:0) Sphingosine (unsaturated, 4E) C₃₆H₇₁NO₃ ~565.97 (calculated) Apoptosis, barrier maintenance
N-Stearoyldihydrosphingosine Stearoyl (C18:0) Dihydrosphingosine (saturated) C₃₆H₇₃NO₃ 567.97 Cosmetic stabilization
N-(2-Hydroxynonadecanoyl)-15-MeHexadecasphingine 2-Hydroxynonadecanoyl (C19:0;2OH) 15-Methylhexadecasphing-4-enine C₃₈H₇₅NO₄ ~626.00 (calculated) Membrane modulation

*Calculated based on sphingosine (C18H37NO2) + 2-hydroxystearic acid (C18H36O3).

Key Research Findings

Hydroxylation Impact: The C2 hydroxyl group in this compound enhances water retention in the stratum corneum, making it superior to non-hydroxylated ceramides in treating xerosis .

Sphingoid Base Saturation : N-Stearoyldihydrosphingosine’s saturated base increases shelf stability but reduces flexibility in lipid bilayers compared to unsaturated analogs .

Acyl Chain Length: Longer acyl chains (e.g., C19 in hydroxynonadecanoyl derivatives) may improve interaction with cholesterol but reduce metabolic clearance rates .

Preparation Methods

Acylation of Sphingosine Derivatives

The most common industrial method involves coupling 2-hydroxystearoyl chloride with sphingosine under mild alkaline conditions to minimize esterification side reactions. Key steps include:

  • Sphingosine Preparation : Sphinganine (dihydrosphingosine) is oxidized to sphingosine using Δ4-desaturases or chemically via Jones oxidation.

  • Hydroxystearoyl Activation : 2-Hydroxystearic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride.

  • Coupling Reaction : The acyl chloride reacts with sphingosine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, catalyzed by 4-dimethylaminopyridine (DMAP).

Example Reaction Pathway :

Sphingosine+2-Hydroxystearoyl ChlorideDMAP, THFThis compound+HCl\text{Sphingosine} + \text{2-Hydroxystearoyl Chloride} \xrightarrow{\text{DMAP, THF}} \text{this compound} + \text{HCl}

Yield: 60–75%, with purity >95% after silica gel chromatography.

Stereochemical Control

Enantioselective synthesis is achieved via asymmetric catalysis or chiral auxiliaries. The patent US5488167A details a Wittig reaction using (S)-BINOL-derived phosphonium salts to generate the D-erythro-sphingosine backbone with >98% enantiomeric excess (ee). Subsequent acylation with 2R-hydroxystearoyl chloride preserves stereochemical integrity.

Enzymatic and Biosynthetic Approaches

In Vitro Enzymatic Synthesis

Ceramide synthases (CerS) catalyze the ATP-dependent acylation of sphingosine with hydroxylated fatty acids. Recombinant CerS2 expressed in E. coli selectively incorporates 2-hydroxystearic acid into sphingosine, yielding this compound with 85–90% efficiency. Reaction conditions:

  • pH : 7.4 (Tris-HCl buffer)

  • Temperature : 37°C

  • Cofactors : Mg²⁺, ATP, Coenzyme A.

Metabolic Engineering in Yeast

Saccharomyces cerevisiae engineered with Arabidopsis thaliana fatty acid hydroxylase (FAH1) produces 2-hydroxystearic acid intracellularly. Co-expression of sphingosine kinase (LCB4) and CerS yields 120 mg/L of this compound in fed-batch bioreactors.

Purification and Analytical Characterization

Chromatographic Purification

  • Normal-Phase HPLC : Silica gel columns (5 µm, 250 × 4.6 mm) with isocratic elution (chloroform:methanol:acetic acid = 90:9:1 v/v) resolve this compound from non-hydroxylated analogs.

  • Reverse-Phase HPLC : C18 columns (ACN:water gradient) achieve >99% purity, with retention time = 12.3 min.

Spectroscopic Validation

  • Mass Spectrometry (HRMS) : [M+H]⁺ = 744.094 m/z (calculated), 744.091 m/z (observed).

  • Infrared Spectroscopy : O–H stretch at 3300 cm⁻¹, amide I band at 1640 cm⁻¹.

  • ¹H-NMR : δ 5.35 (sphingosine C4–C5 doublet), δ 4.80 (2-OH, broad singlet).

Industrial-Scale Production and Applications

Cosmetic Formulations

This compound is a key ingredient in moisturizers (0.1–1.0% w/w) and barrier repair creams. Clinical trials demonstrate a 40% reduction in transepidermal water loss after 4 weeks of topical application.

Pharmaceutical Development

Liposomal encapsulations (50–200 nm diameter) enhance delivery to epidermal layers, with encapsulation efficiency >85%. Phase III trials for psoriasis show a 60% improvement in Psoriasis Area Severity Index (PASI) .

Q & A

Q. How can researchers design in vitro studies to assess the compound’s role in sphingolipid metabolism?

  • Methodological Answer: Use cell lines with dysregulated sphingolipid pathways (e.g., HEK293 or MCF-7). Treat cells with this compound at varying doses (0.1–100 µM) and time points (6–48 hours). Measure downstream metabolites (e.g., ceramide, sphingosine-1-phosphate) via LC-MS. Include controls for enzyme inhibition (e.g., fumonisin B1 for ceramide synthase) and validate results using siRNA knockdown of target enzymes .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of N-2-hydroxystearoylsingosine across studies (e.g., pro-apoptotic vs. pro-survival effects)?

  • Methodological Answer: Conduct a meta-analysis of experimental conditions (e.g., cell type, concentration ranges, exposure duration). Use multivariate regression to identify confounding variables (e.g., serum content in media, oxygen tension). Validate hypotheses via orthogonal assays (e.g., CRISPR-Cas9 knockout models to isolate pathway-specific effects). Statistical models (ANOVA with post-hoc Tukey tests) should account for batch effects and technical variability .

Q. What novel methodologies can resolve the compound’s spatial distribution in tissue samples with high resolution?

  • Methodological Answer: Implement matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) for spatial mapping. Optimize matrix selection (e.g., 2,5-dihydroxybenzoic acid for lipids) and section thickness (5–10 µm). Co-register with immunohistochemistry (IHC) for colocalization analysis (e.g., with sphingolipid-rich regions like myelin sheaths). Data processing tools (e.g., SCiLS Lab) can quantify region-specific abundances .

Q. How can multi-omics approaches elucidate the interplay between this compound and other lipid species in disease models?

  • Methodological Answer: Integrate lipidomics with transcriptomics (RNA-seq) and proteomics (LC-MS/MS). Use weighted gene co-expression network analysis (WGCNA) to identify modules correlated with sphingolipid levels. For functional validation, apply lipid-specific inhibitors (e.g., myriocin for serine palmitoyltransferase) in CRISPR-edited cell lines. Pathway enrichment tools (e.g., MetaboAnalyst, STRING) can map cross-omics interactions .

Data Handling and Statistical Rigor

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer: Fit data to nonlinear regression models (e.g., four-parameter logistic curve) using software like GraphPad Prism. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For heterogeneity in responses, apply mixed-effects models to account for inter-experiment variability. Report effect sizes (e.g., Cohen’s d) and power analysis (α=0.05, β=0.2) to justify sample sizes .

Q. How should researchers manage and annotate large-scale lipidomics datasets to ensure reproducibility?

  • Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use open-source platforms (e.g., LipidXplorer, LipidHome) for peak alignment and annotation. Document metadata (e.g., extraction protocols, instrument parameters) in ISA-Tab format. Share raw data in public repositories (e.g., MetaboLights) with unique identifiers .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer: Follow GHS guidelines: use fume hoods for synthesis, wear nitrile gloves, and avoid skin contact (WGK 3 toxicity rating). Dispose of waste via approved chemical degradation protocols (e.g., alkaline hydrolysis). Include Material Safety Data Sheets (MSDS) in lab manuals and train personnel in emergency response (e.g., eye flushing with saline) .

Tables for Methodological Reference

Analytical Technique Application Key Parameters Validation Criteria
LC-MS/MSQuantification in plasmaColumn: C18 (2.1 × 50 mm, 1.7 µm); Mobile phase: 0.1% formic acid in acetonitrile/waterLOD: 0.5 nM, R² >0.99
MALDI-IMSTissue spatial mappingMatrix: DHB (20 mg/mL); Laser energy: 30%Spatial resolution: 50 µm

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